molecular formula C14H17ClN2O B12626661 2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride

2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride

Cat. No.: B12626661
M. Wt: 264.75 g/mol
InChI Key: LEDPVEXJFQGXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride is a complex organic compound known for its unique chemical structure and significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular Mitsunobu cyclization of 1,2,3,4-tetrahydroquinoxalines, followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-12-ol;hydrochloride

InChI

InChI=1S/C14H16N2O.ClH/c17-9-4-5-13-11(8-9)10-2-1-3-12-14(10)16(13)7-6-15-12;/h4-5,8,12,15,17H,1-3,6-7H2;1H

InChI Key

LEDPVEXJFQGXKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)O.Cl

Origin of Product

United States

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